molecular formula C10H14F2OSi B13682568 2,3-Difluoro-4-(trimethylsilyl)anisole

2,3-Difluoro-4-(trimethylsilyl)anisole

Cat. No.: B13682568
M. Wt: 216.30 g/mol
InChI Key: ZUYKVQQRQPXLCB-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trimethylsilyl)anisole is an organic compound that features a methoxy group (anisole) substituted with two fluorine atoms at the 2 and 3 positions and a trimethylsilyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(trimethylsilyl)anisole typically involves the introduction of fluorine atoms and a trimethylsilyl group onto an anisole derivative. One common method is through electrophilic aromatic substitution reactions, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trimethylsilyl)anisole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluorine atoms or the trimethylsilyl group.

    Substitution: The fluorine atoms and the trimethylsilyl group can be substituted with other functional groups through nucleophilic aromatic substitution or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in the removal of fluorine atoms or the trimethylsilyl group, leading to simpler anisole derivatives.

Scientific Research Applications

2,3-Difluoro-4-(trimethylsilyl)anisole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and materials.

    Biology: The compound’s fluorinated nature makes it useful in the design of bioactive molecules and pharmaceuticals, as fluorine atoms can enhance the metabolic stability and bioavailability of drugs.

    Medicine: It may be explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trimethylsilyl)anisole involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the molecule. The overall mechanism depends on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroanisole: Similar in structure but lacks the trimethylsilyl group.

    3,5-Difluoroanisole: Another fluorinated anisole derivative with different fluorine substitution positions.

    4-(Trimethylsilyl)anisole: Contains the trimethylsilyl group but lacks fluorine atoms.

Uniqueness

2,3-Difluoro-4-(trimethylsilyl)anisole is unique due to the combination of fluorine atoms and a trimethylsilyl group on the anisole ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C10H14F2OSi

Molecular Weight

216.30 g/mol

IUPAC Name

(2,3-difluoro-4-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H14F2OSi/c1-13-7-5-6-8(14(2,3)4)10(12)9(7)11/h5-6H,1-4H3

InChI Key

ZUYKVQQRQPXLCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[Si](C)(C)C)F)F

Origin of Product

United States

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